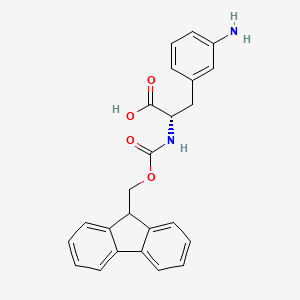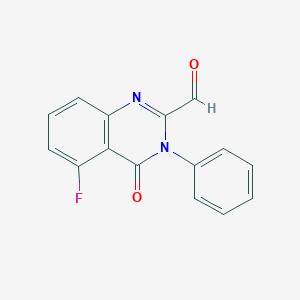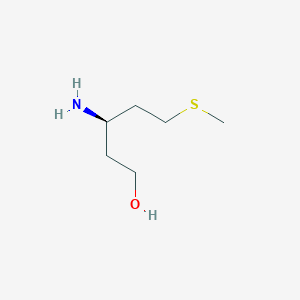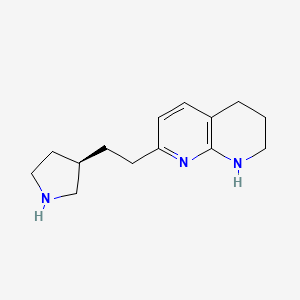
Fmoc-L-Phe(3-NH2)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Phe(3-NH2)-OH is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an amino group at the 3-position of the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Phe(3-NH2)-OH typically involves the protection of the amino group of phenylalanine with the Fmoc group, followed by the introduction of an amino group at the 3-position of the phenyl ring. This can be achieved through various synthetic routes, including:
Fmoc Protection: The amino group of phenylalanine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Nitration and Reduction: The phenyl ring is nitrated using a nitrating agent like nitric acid, followed by reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-Phe(3-NH2)-OH undergoes various chemical reactions, including:
Oxidation: The amino group at the 3-position can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Nitric acid or other nitrating agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Acylated or alkylated derivatives of this compound.
Applications De Recherche Scientifique
Fmoc-L-Phe(3-NH2)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for studying protein-protein interactions.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Material Science: Used in the development of novel materials with specific properties, such as hydrogels and nanostructures.
Mécanisme D'action
The mechanism of action of Fmoc-L-Phe(3-NH2)-OH involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under mild conditions to expose the free amino group for further reactions. The amino group at the 3-position of the phenyl ring can participate in various chemical reactions, contributing to the overall functionality of the synthesized peptide or protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Phe(4-NH2)-OH: Similar structure but with the amino group at the 4-position of the phenyl ring.
Fmoc-L-Phe(3-NH-BOC)-OH: Contains a tert-butyloxycarbonyl (BOC) protecting group instead of the Fmoc group.
Fmoc-L-Phe(3-NH-FMOC)-OH: Similar structure with different protecting groups.
Uniqueness
Fmoc-L-Phe(3-NH2)-OH is unique due to the presence of the amino group at the 3-position of the phenyl ring, which allows for specific chemical modifications and reactions that are not possible with other derivatives. This makes it a valuable compound in peptide synthesis and other scientific research applications.
Propriétés
Formule moléculaire |
C24H22N2O4 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(2S)-3-(3-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H22N2O4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
Clé InChI |
ZNJZSLBSDBNOSV-QFIPXVFZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)






![1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one](/img/structure/B12955591.png)



